1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Overview
Description
1,4-Dioxaspiro[45]decan-8-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H20O5S It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system fused to a methylbenzenesulfonate group
Mechanism of Action
Biochemical Pathways
There is currently no information available on the biochemical pathways affected by 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 1,4-dioxaspiro[45]decan-8-yl 4-methylbenzenesulfonate is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1,4-Dioxaspiro[4.5]decan-8-ol+4-methylbenzenesulfonyl chloride→1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can be hydrolyzed to yield 1,4-Dioxaspiro[4.5]decan-8-ol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Hydrolysis: 1,4-Dioxaspiro[4.5]decan-8-ol and 4-methylbenzenesulfonic acid.
Reduction: 1,4-Dioxaspiro[4.5]decan-8-ol.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure.
Material Science: Investigated for its properties in the development of new materials and polymers.
Chemical Biology: Used in studies involving enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decane
Uniqueness
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOKCUXVMOFUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340793 | |
Record name | 8-tosyloxy-1,4-dioxaspiro[4,5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23511-05-9 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23511-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-tosyloxy-1,4-dioxaspiro[4,5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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